molecular formula C13H22N4O2 B5658481 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-1-piperidinecarboxamide

3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-1-piperidinecarboxamide

Cat. No. B5658481
M. Wt: 266.34 g/mol
InChI Key: KGZIYWDRQRDHKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole compounds involves various chemical reactions starting from primary organic acids, esters, or hydrazides. These precursors undergo cyclization to form the oxadiazole ring, which is then further modified through various chemical reactions to introduce different substituents enhancing the compound's biological activities (Khalid et al., 2016).

Molecular Structure Analysis

Structural characterization and analysis of similar 1,2,4-oxadiazole derivatives, including X-ray diffraction studies, confirm the typical features of this heterocyclic class. The oxadiazole ring often contributes to the compound's rigidity and planarity, affecting its interaction with biological targets (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including nucleophilic substitutions, depending on the substituents attached to the oxadiazole ring. The chemical behavior can significantly impact their biological efficacy and interaction with biological targets (Krasavin et al., 2014).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are crucial for the compound's drug-likeness and bioavailability. These properties are determined by the compound's molecular structure and can be studied using techniques like NMR, LCMS, and IR spectroscopy (Yu et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and the nature of interactions with other molecules, are essential for understanding the compound's pharmacodynamics and pharmacokinetics. These properties are influenced by the compound's electronic structure and functional groups (Saeed et al., 2020).

properties

IUPAC Name

N,N-dimethyl-3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-9(2)11-14-12(19-15-11)10-6-5-7-17(8-10)13(18)16(3)4/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZIYWDRQRDHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2CCCN(C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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